Trigonelline

Overview

Description

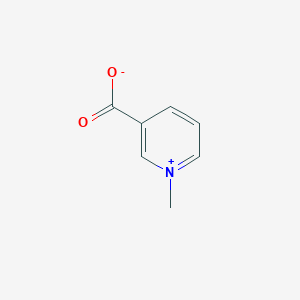

Trigonelline is an alkaloid with the chemical formula C₇H₇NO₂. It is a zwitterion formed by the methylation of the nitrogen atom of niacin (vitamin B₃). This compound is a product of niacin metabolism that is excreted in the urine of mammals. It occurs naturally in many plants, including coffee, fenugreek seeds, garden peas, hemp seed, oats, potatoes, and several others .

Mechanism of Action

Target of Action

Trigonelline (TRG) is a natural polar hydrophilic alkaloid found in many plants such as green coffee beans and fenugreek seeds . It potentially acts on multiple molecular targets, including nuclear factor erythroid 2-related factor 2 (Nrf2), peroxisome proliferator-activated receptor γ, glycogen synthase kinase, tyrosinase, nerve growth factor, estrogen receptor, amyloid-β peptide, and several neurotransmitter receptors . In the context of breast cancer, specific targets of this compound have been identified, including EGF, BAX, EGFR, and MTOR .

Mode of Action

This compound interacts with its targets resulting in a variety of changes. For instance, it can facilitate the maintenance and restoration of the metabolic homeostasis of glucose and lipids . It can counteract inflammatory constituents at multiple levels by hampering pro-inflammatory factor release, alleviating inflammatory propagation, and attenuating tissue injury . It concurrently modulates oxidative stress by blocking the detrimental Nrf2 pathway when autophagy is impaired .

Biochemical Pathways

This compound is involved in several pathways like Oxidative Stress and Antioxidant, Inflammatory, Neuroprotection and Neurotrophic, Mitochondrial Function and Energy Metabolism . In the context of breast cancer, four genes, namely EGF, BAX, EGFR, and MTOR, were enriched in the breast cancer pathway. At the same time, PARP1, DDIT3, BAX, and TNF were associated with the apoptosis pathway .

Pharmacokinetics

The pharmacokinetics of this compound are yet to be fully understood. It is known that this compound shows rapid absorption and a middle rate of elimination with a mean residence time of approximately 24 hours .

Result of Action

This compound exerts diverse therapeutic effects on a variety of pathological conditions associated with chronic metabolic diseases and age-related disorders . It shows multidimensional effects, including neuroprotection from neurodegenerative disorders and diabetic peripheral neuropathy, neuromodulation, mitigation of cardiovascular disorders, skin diseases, diabetic mellitus, liver and kidney injuries, and anti-pathogen and anti-tumor activities .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors.

Biochemical Analysis

Biochemical Properties

Trigonelline interacts with a wide range of biomolecules, including enzymes and proteins, to exert its effects . It has been shown to suppress proinflammatory cytokines and elevate neurotransmitter release . This suggests that this compound may play a role in modulating inflammatory responses and neurotransmission .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by suppressing proinflammatory cytokines and elevating neurotransmitter release . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. It has been shown to negatively modulate Traf6-mediated NF-κB activation . This suggests that this compound may exert its biological effects through this mechanism .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to ameliorate learning and memory decline in the senescence-accelerated mouse prone 8 (SAMP8) model . This suggests that this compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, oral administration of this compound at the dose of 5 mg/kg/day resulted in significant improvement in the parameters of escape latency, distance moved, and annulus crossing index .

Metabolic Pathways

This compound is involved in a variety of metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trigonelline can be synthesized by the methylation of nicotinic acid (niacin or vitamin B₃). The methylation process involves the use of S-adenosyl-L-methionine as a methyl group donor . The reaction conditions typically involve heating nicotinic acid with barium hydroxide at 120°C, which produces methylamine. Alternatively, heating with hydrochloric acid at 260°C yields chloromethane and nicotinic acid .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources. For example, this compound can be extracted from fenugreek seeds using ethanol as a solvent. The process includes decompression recycling of ethanol, concentration, drying, and elution with deionized water and ethanol. The final product is obtained through lyophilization .

Chemical Reactions Analysis

Types of Reactions

Trigonelline undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form nicotinic acid.

Reduction: It can be reduced to form methylamine.

Substitution: This compound can undergo substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

Oxidation: Nicotinic acid.

Reduction: Methylamine.

Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Scientific Research Applications

Comparison with Similar Compounds

Trigonelline is similar to other nicotinic acid metabolites, such as:

Nicotinic Acid: Both are derived from pyridine nucleotides, but this compound is a methylated form of nicotinic acid.

Nicotinic Acid N-Glucoside: Found in some plants, this compound is another derivative of nicotinic acid.

Uniqueness

This compound’s uniqueness lies in its diverse therapeutic effects and its presence in a wide range of plants. Its ability to modulate multiple molecular pathways makes it a promising compound for various medical and industrial applications .

Biological Activity

Trigonelline (chemical structure: N-methylnicotinic acid) is a naturally occurring alkaloid predominantly found in various plant species, including fenugreek (Trigonella foenum-graecum) and green coffee beans (Coffea spp.). This compound has garnered attention due to its diverse biological activities and potential therapeutic applications.

Pharmacological Properties

This compound exhibits a wide range of pharmacological activities, which can be categorized as follows:

- Antioxidant Activity : this compound has been shown to mitigate oxidative stress by modulating the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative damage. This mechanism helps in protecting cells from injury due to reactive oxygen species (ROS) .

- Anti-inflammatory Effects : The compound can inhibit pro-inflammatory cytokines and reduce inflammation in various models, making it beneficial for conditions such as arthritis and other inflammatory diseases .

- Neuroprotective Effects : this compound has demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases. It can enhance nerve growth factor (NGF) levels and support neuronal survival, thus showing promise in treating conditions like Alzheimer's disease .

- Metabolic Regulation : this compound plays a significant role in glucose metabolism and lipid homeostasis. It has been found to improve insulin sensitivity and may aid in the management of diabetes mellitus .

- Muscle Function Improvement : Recent studies have indicated that this compound can enhance muscle function by increasing NAD+ levels, which are critical for energy metabolism and muscle health, particularly during aging .

This compound's biological activities are mediated through several mechanisms:

- Modulation of Enzymatic Pathways : It influences key metabolic pathways, including those involving glycogen synthase kinase and peroxisome proliferator-activated receptor γ (PPARγ), which are vital for metabolic regulation .

- Interaction with Receptors : The compound interacts with various neurotransmitter receptors, contributing to its neuromodulatory effects .

- NAD+ Precursor Role : As an NAD+ precursor, this compound supports mitochondrial function and energy production, which is particularly beneficial in age-related muscle decline .

Study on Diabetic Rats

A study involving diabetic rats treated with this compound showed significant reductions in blood glucose levels and improvements in lipid profiles compared to control groups. This suggests its potential as an adjunct therapy for diabetes management .

Human Clinical Trials

In human studies, this compound supplementation was associated with improved muscle strength and endurance among older adults, indicating its role in combating sarcopenia . The trials measured serum levels of this compound and correlated them with muscle performance metrics.

Data Table: Biological Activities of this compound

Properties

IUPAC Name |

1-methylpyridin-1-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-8-4-2-3-6(5-8)7(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNNZCOKKKDOPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60388-20-7 (tosylate), 6138-41-6 (chloride) | |

| Record name | Trigonelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2026230 | |

| Record name | Trigonelline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trigonelline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Prisms, aqueous, from alcohol + water | |

CAS No. |

535-83-1 | |

| Record name | Trigonelline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trigonelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trigonelline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyridinio-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.838 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIGONELLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NQ9N60I00 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIGONELLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Trigonelline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000875 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Colorless prisms. MP: 218 °C (decomposes). Very soluble in water. Soluble in alcohol; nearly insoluble in ether, benzene, and chloroform /Trigonelline anhydrous/ | |

| Record name | TRIGONELLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7684 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.